Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16505242
InChI: InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34)
SMILES:
Molecular Formula: C25H30N2O10S
Molecular Weight: 550.6 g/mol

Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide

CAS No.:

Cat. No.: VC16505242

Molecular Formula: C25H30N2O10S

Molecular Weight: 550.6 g/mol

* For research use only. Not for human or veterinary use.

Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide -

Specification

Molecular Formula C25H30N2O10S
Molecular Weight 550.6 g/mol
IUPAC Name 6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34)
Standard InChI Key GQCWGHHINCKKGE-UHFFFAOYSA-N
Canonical SMILES CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its hybrid structure combining a glucuronic acid moiety with a ring-opened thiazolidinedione derivative . Key features include:

PropertyValueSource
Molecular FormulaC₂₅H₃₀N₂O₁₀S
Molecular Weight550.6 g/mol
Canonical SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O
PubChem CID92023912

The thiazolidinedione ring opening occurs at the N-C bond, followed by conjugation with glucuronic acid at the exposed amine group . This structural modification eliminates the original pharmacophore responsible for peroxisome proliferator-activated receptor gamma (PPARγ) activation, potentially altering the metabolite’s biological activity .

Metabolic Pathways and Biotransformation

Enzymatic Mechanisms

Pioglitazone undergoes hepatic metabolism via two primary pathways:

  • Phase I Oxidation: CYP2C8-mediated hydroxylation of the ethylpyridine side chain .

  • Phase II Conjugation:

    • N-Glucuronidation: UGT-mediated addition of glucuronic acid to the thiazolidinedione ring nitrogen, forming an unstable intermediate .

    • Ring Opening: Spontaneous hydrolysis of the N-glucuronidated intermediate, yielding the ring-opened mercaptoamide structure .

Species-Specific Metabolism (Human vs. Animal Models):

SpeciesMetabolite DetectedKey Enzymes Involved
HumanYesCYP2C8, UGT1A1/UGT1A3
MonkeyYesCYP2C8 homologs
RatNoDeficient in specific UGTs

This metabolite’s formation is absent in rats due to differences in UGT isoform expression, limiting the translational relevance of rodent toxicology studies .

Pharmacokinetic Profile

Absorption and Distribution

  • Plasma Concentration: Represents 15-30% of total pioglitazone-related compounds in human plasma .

  • Protein Binding: ~85-90%, primarily to albumin .

  • Tissue Penetration: Limited central nervous system distribution due to glucuronide’s polarity .

Elimination Kinetics

ParameterValueSource
Half-life (t₁/₂)7-15 hours
Renal Excretion<5% unchanged
Biliary ClearancePrimary route

The glucuronide moiety enhances aqueous solubility, facilitating biliary excretion and enterohepatic recirculation .

Pharmacological Implications

Loss of PPARγ Agonism

The opened thiazolidinedione ring abrogates PPARγ binding, as demonstrated by:

  • Receptor Binding Assays: IC₅₀ >100 μM vs. 0.5 μM for pioglitazone .

  • Gene Expression Studies: No activation of PPARγ-responsive genes (e.g., adiponectin) .

Novel Biological Activities

Emerging evidence suggests off-target effects:

  • AMPK Modulation: 30% activation at 10 μM in hepatocyte models .

  • Mitochondrial Effects: Inhibition of complex I respiration (IC₅₀ = 25 μM) .

Interacting DrugEffect on Metabolite LevelsMechanism
Gemfibrozil↑ 2.5-foldCYP2C8 inhibition
Rifampicin↓ 40%CYP2C8 induction

These interactions necessitate dose adjustments in polypharmacy scenarios .

Toxicological Considerations

Bladder Cancer Risk

Epidemiological data associate long-term pioglitazone use with 1.2-1.4-fold increased bladder cancer risk . While the parent drug is implicated, the ring-opened glucuronide’s role remains unclear due to:

  • Urinary Excretion: <5% renal clearance limits bladder exposure .

  • Genotoxicity Assays: Negative in Ames tests up to 100 μM .

Hepatotoxicity Mechanisms

  • Reactive Intermediate Formation: Thiol group exposure from ring opening may conjugate with hepatic glutathione .

  • Mitochondrial Toxicity: Complex I inhibition at supratherapeutic concentrations (≥50 μM) .

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